Product packaging for Galanal B(Cat. No.:CAS No. 104113-52-2)

Galanal B

Cat. No.: B1231707
CAS No.: 104113-52-2
M. Wt: 318.4 g/mol
InChI Key: UDKRLAJJSYRYRU-NIMBFUQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Galanal B is a high-purity chemical reagent provided For Research Use Only (RUO). This product is strictly intended for laboratory research purposes and is not classified or intended for use in diagnostics, therapeutics, or personal applications. Researchers are advised to consult primary scientific literature and specialized databases such as PubChem or SciFinder to obtain detailed information on this compound's specific applications, mechanism of action, and research value for their specific fields of study.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O3 B1231707 Galanal B CAS No. 104113-52-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104113-52-2

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(4aS,6aS,7R,11aR,11bS)-7-hydroxy-4,4,11b-trimethyl-1,2,3,4a,5,6,7,8,11,11a-decahydrocyclohepta[a]naphthalene-6a,9-dicarbaldehyde

InChI

InChI=1S/C20H30O3/c1-18(2)8-4-9-19(3)15(18)7-10-20(13-22)16(19)6-5-14(12-21)11-17(20)23/h5,12-13,15-17,23H,4,6-11H2,1-3H3/t15-,16+,17+,19-,20-/m0/s1

InChI Key

UDKRLAJJSYRYRU-NIMBFUQJSA-N

SMILES

CC1(CCCC2(C1CCC3(C2CC=C(CC3O)C=O)C=O)C)C

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC=C(C[C@H]3O)C=O)C=O)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CC=C(CC3O)C=O)C=O)C)C

Other CAS No.

104113-52-2

Synonyms

galanal B

Origin of Product

United States

Discovery, Isolation, and Natural Occurrence of Galanal B

Historical Account of Initial Isolation and Identification

The initial isolation and identification of Galanal B, along with its counterpart Galanal A, were first reported in 1988 by researchers Hiroshi Morita and Hideji Itokawa. nih.govmedchemexpress.cn Their work focused on identifying cytotoxic and antifungal compounds from the seeds of Alpinia galanga. nih.gov Through systematic extraction and chromatographic separation, they successfully isolated these two new skeletal diterpenes. The structural elucidation of this compound was accomplished through spectroscopic analysis, establishing its place as a distinct labdane-type diterpene. nih.gov

Subsequent research further confirmed the presence of this compound in other related plant species. Notably, in 2002, a study by Abe et al. identified this compound during their investigation into the pungent principles of Myoga (Zingiber mioga Roscoe). nih.gov While their primary focus was on another compound, miogadial, they also isolated and identified Galanal A and B from the plant. nih.gov

Plant Sources and Geographic Distribution

This compound has been identified in at least two significant species within the Zingiberaceae family: Alpinia galanga and Zingiber mioga. nih.govnih.govmyfoodresearch.com The concentration and distribution of the compound can vary between different parts of the plants.

Alpinia galanga , commonly known as greater galangal or Thai ginger, is the original source from which this compound was first isolated. nih.gov The initial discovery was made from the seeds of the plant. nih.gov This species is native to Southeast Asia and is widely cultivated in countries such as Indonesia, Malaysia, and Thailand for its aromatic rhizome, which is a staple in many regional cuisines. nih.gov

Zingiber mioga , or Myoga ginger, is another prominent source of this compound. myfoodresearch.com This species is endemic to Japan, where it grows naturally in regions like Honshu, Shikoku, and Kyushu, and is also cultivated in China and Korea. myfoodresearch.com Unlike A. galanga, various parts of the Z. mioga plant have been found to contain this compound. Research has indicated that while other compounds may be more dominant in the flower buds, Galanal A and B are found in the leaves and rhizomes. nih.gov

Table 1: Natural Sources and Distribution of this compound

Plant Species Common Name Part(s) Containing this compound Geographic Distribution
Alpinia galanga Greater Galangal, Thai Ginger Seeds Southeast Asia (e.g., Indonesia, Malaysia, Thailand) nih.gov
Zingiber mioga Myoga Ginger Leaves, Rhizomes, Flower Buds nih.gov Endemic to Japan; also found in China and Korea myfoodresearch.com

Methodologies for Extraction and Purification from Biological Matrices

The isolation of this compound from its natural plant sources involves multi-step extraction and purification processes designed to separate the compound from a complex mixture of other phytochemicals. The specific methods employed can vary based on the plant part being processed.

For the initial isolation from the seeds of Alpinia galanga , Morita and Itokawa utilized solvent extraction followed by chromatographic techniques. nih.gov Although the 1988 paper does not provide exhaustive detail, the general process for isolating diterpenes from plant material typically involves:

Extraction: The dried, powdered plant material (seeds) is extracted with an organic solvent, such as methanol (B129727) or ethanol, to create a crude extract.

Partitioning: This crude extract is then partitioned between immiscible solvents (e.g., ethyl acetate (B1210297) and water) to separate compounds based on polarity.

Chromatography: The resulting fractions are subjected to various chromatographic methods. Silica (B1680970) gel column chromatography is commonly used for initial separation, followed by high-performance liquid chromatography (HPLC) for final purification to yield the pure compound. tandfonline.comnih.gov

A more detailed methodology is available from studies on Zingiber mioga . Research conducted by Abe et al. outlines a clear procedure for isolating labdane-type diterpenes, including this compound, from the flower buds: nih.govtandfonline.com

Homogenization and Extraction: Fresh plant material (e.g., 500g of inflorescences) is homogenized in a solvent like ethyl acetate. The mixture is allowed to soak for several hours at room temperature. tandfonline.com

Filtration and Concentration: The ethyl acetate extract is filtered and concentrated under reduced pressure at a low temperature (e.g., 30°C) to produce an oily residue. tandfonline.com

Silica Gel Chromatography: The residue is first passed through a silica gel column, eluting with a solvent gradient (e.g., n-hexane with increasing concentrations of acetone) to separate fractions based on polarity. tandfonline.com

High-Performance Liquid Chromatography (HPLC): The fraction containing the compounds of interest is further purified using HPLC, employing a mobile phase such as 4% acetone (B3395972) in n-hexane, to isolate pure this compound. tandfonline.com

Similar principles, involving methanol extraction and subsequent column chromatography and recrystallization, have been applied to isolate related compounds from the rhizomes of Z. mioga. nih.gov

Structural Elucidation and Stereochemical Characterization of Galanal B

Foundational Principles of Diterpenoid Structural Assignment

The structural assignment of diterpenoids like Galanal B is guided by foundational principles rooted in their biogenesis and spectroscopic behavior. Diterpenes are biosynthesized from the universal precursor geranylgeranyl diphosphate (B83284) (GGPP), a C20 molecule formed by the sequential addition of isopentenyl diphosphate (IPP) units to dimethylallyl diphosphate (DMAPP). mdpi.com Cyclization reactions of GGPP, often initiated by carbocation formation and potentially involving Wagner-Meerwein rearrangements, lead to the vast array of diterpenoid structural skeletons observed in nature. mdpi.com

Initial steps in structural elucidation typically involve determining the molecular formula, often through elemental analysis or high-resolution mass spectrometry. scribd.com Identification of functional groups through techniques like infrared (IR) spectroscopy provides clues about the presence of hydroxyl, carbonyl, or olefinic moieties. jchps.com UV-Visible spectroscopy can indicate the presence of conjugated systems. jchps.com Determining the degree of unsaturation, which accounts for rings and double/triple bonds, is also crucial. scribd.com

For diterpenoids, recognizing the core 20-carbon skeleton and its likely cyclization pattern based on the compound's origin (e.g., plant species) and preliminary spectroscopic data is a key step. mdpi.compsu.edu Subsequent detailed analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides the connectivity of atoms and their spatial arrangement.

Applications of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of non-crystalline natural products, including diterpenoids. psu.edu Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed information about the carbon-hydrogen framework and the spatial relationships between atoms. jchps.compsu.edu

One-Dimensional NMR (¹H, ¹³C)

One-dimensional ¹H NMR spectroscopy is fundamental, providing information on the number of different types of protons, their chemical environments (indicated by chemical shift), and their neighboring protons (indicated by splitting patterns and coupling constants). jchps.compsu.edu The integration of signals in the ¹H NMR spectrum corresponds to the relative number of protons giving rise to each signal.

¹³C NMR spectroscopy provides information on the carbon skeleton. jchps.compsu.edu The chemical shifts of ¹³C nuclei are highly sensitive to their electronic environment and hybridization, allowing for the identification of different types of carbon atoms (e.g., methyl, methylene, methine, quaternary, carbonyl, olefinic). psu.edu DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often used in conjunction with ¹³C NMR to differentiate between CH₃, CH₂, CH, and quaternary carbons. doi.org

For this compound, analysis of the ¹H and ¹³C NMR spectra would provide the initial inventory of proton and carbon environments, including the presence of characteristic signals for aldehyde groups, olefinic carbons, and methyl groups commonly found in diterpenoids. informahealthcare.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are essential for establishing connectivity and spatial relationships within the molecule. jchps.compsu.edusdsu.edu

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other through one or more bonds (typically 2 or 3 bonds). sdsu.edu This allows for the tracing of proton networks and the identification of spin systems within the molecule. sdsu.edu Analysis of COSY correlations helps in assembling fragments of the structure. rsc.org

HSQC (Heteronuclear Single Quantum Correlation): The HSQC spectrum shows correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C connectivity). sdsu.edu This experiment is crucial for assigning proton signals to their corresponding carbon signals and identifying CH₃, CH₂, and CH groups. doi.orgsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C connectivity). sdsu.edu This technique is invaluable for connecting different structural fragments identified from COSY and HSQC data, particularly for locating quaternary carbons and establishing the positions of functional groups and ring junctions. sdsu.edu HMBC correlations help in building the carbon skeleton and confirming assignments. rsc.orgacs.org

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY spectrum shows correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. sdsu.edu This technique is vital for determining the relative stereochemistry of chiral centers and the conformation of the molecule by identifying through-space interactions. psu.edusdsu.edu NOESY correlations provide crucial distance constraints that help build a 3D model of the molecule and assign relative configurations. rsc.org

For this compound, the application of these 2D NMR techniques would allow researchers to piece together the planar structure by establishing the connectivity of all carbon and hydrogen atoms and to gain insights into its three-dimensional arrangement and relative stereochemistry. informahealthcare.com

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation patterns. scribd.comjchps.com

Techniques like Electron Ionization Mass Spectrometry (EI-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used for natural products. jchps.comsioc-journal.cn High-resolution mass spectrometry (HRMS), such as HR-ESIMS, provides accurate mass measurements that allow for the determination of the exact molecular formula. informahealthcare.comsioc-journal.cn

The fragmentation pattern observed in the MS/MS spectrum (tandem mass spectrometry) provides structural information by breaking the molecule into smaller, characteristic ions. nih.gov Analyzing the masses of these fragments can help confirm the presence of specific substructures and functional groups within the molecule. nih.gov

For this compound, HR-ESIMS would be used to confirm its molecular formula. informahealthcare.com The fragmentation pattern in the mass spectrum would provide additional evidence supporting the proposed diterpenoid skeleton and the positions of substituents.

Complementary Spectroscopic and Chemical Evidence for Stereochemistry

While NMR, particularly NOESY, is powerful for determining relative stereochemistry, complementary methods are often employed to confirm or establish the absolute stereochemistry of a chiral molecule like this compound. psu.edumsu.edu

Optical rotation measurements can provide information about the enantiomeric form of a chiral compound. scribd.com Comparing the optical rotation of a natural product with that of a synthesized standard of known absolute configuration is a common method for assigning absolute stereochemistry. researchgate.netresearchgate.net

X-ray crystallography, if a crystalline sample can be obtained, provides an unambiguous determination of both the planar structure and the absolute stereochemistry. cdnsciencepub.commdpi.com However, many natural products are difficult to crystallize.

For this compound, the determination of its absolute stereochemistry has been reported through comparison of the optical rotation of the natural compound with that of a synthetic sample with an established absolute configuration. researchgate.netresearchgate.net This indicates the importance of synthetic efforts in confirming the stereochemical assignments made through spectroscopic analysis.

Biosynthetic Pathways of Galanal B

General Diterpene Biosynthesis from Geranylgeranyl Diphosphate (B83284)

Diterpenes are a class of C20 compounds derived from the universal precursor geranylgeranyl diphosphate (GGPP). heraldopenaccess.usontosight.ai GGPP is synthesized from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are the fundamental five-carbon building blocks of all terpenes. heraldopenaccess.usnih.gov These C5 units are produced via either the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-d-erythritol 4-phosphate (MEP) pathway, depending on the organism. heraldopenaccess.usnih.govresearchgate.net The enzyme geranylgeranyl diphosphate synthase catalyzes the condensation of DMAPP with three molecules of IPP to form GGPP. heraldopenaccess.usontosight.ai This acyclic precursor, GGPP, serves as the starting point for the diverse array of diterpene structures found in nature. heraldopenaccess.usontosight.airesearchgate.net

Proposed Precursors and Enzymatic Cyclization Events Leading to Labdane (B1241275) Scaffold (e.g., Labdadienyl Diphosphate)

The formation of the characteristic cyclic structures of diterpenes from the linear GGPP is catalyzed by a class of enzymes called diterpene synthases (diTPSs) or terpene cyclases (TCs). heraldopenaccess.usontosight.ai Labdane-related diterpenoids, including the scaffold found in Galanal B, typically arise through a two-step cyclization process involving two classes of diTPSs: Class II and Class I. mdpi.comnih.govacs.orgnih.govnih.gov

Class II diTPSs initiate the cyclization by protonating a double bond in GGPP, leading to the formation of a bicyclic intermediate. heraldopenaccess.usacs.orgnih.govnih.govbeilstein-journals.org A key intermediate in the biosynthesis of labdane diterpenoids is labdadienyl diphosphate (also known as copalyl diphosphate or CPP). mdpi.comnih.govacs.orgmdpi.comacs.org This bicyclic diphosphate is formed from GGPP through a protonation-initiated cyclization catalyzed by a Class II diTPS, often referred to as copalyl pyrophosphate synthase (CPS). mdpi.comacs.orgmdpi.com This initial cyclization establishes the fused bicyclic core structure characteristic of labdane diterpenoids. nih.govacs.org

Following the Class II-catalyzed cyclization, Class I diTPSs act on the bicyclic intermediate (such as labdadienyl diphosphate) to catalyze further cyclization and/or rearrangement reactions, ultimately constructing the polycyclic skeleton of the final diterpene. mdpi.comacs.orgnih.govbeilstein-journals.org In some organisms, these two steps are catalyzed by independent enzymes, while in others, a single bifunctional enzyme may carry out both Class II and Class I activities. beilstein-journals.org The specific type of labdadienyl diphosphate stereoisomer produced by the Class II enzyme influences the downstream cyclization events catalyzed by Class I enzymes, contributing to the structural diversity of labdane-related diterpenoids. nih.gov

Downstream Oxidations and Modifications Specific to this compound Formation

After the formation of the labdane hydrocarbon skeleton, a variety of tailoring enzymes, particularly cytochrome P450 monooxygenases (CYPs), are involved in introducing functional groups such as hydroxyl, carboxyl, and epoxy groups through oxidation reactions. ontosight.aimdpi.comresearchgate.netchemrxiv.org These modifications are crucial for generating the specific structure of this compound, which features an unsaturated aldehyde and a secondary hydroxyl group. acs.org

While the precise sequence of enzymatic oxidations and modifications leading specifically to this compound from a labdane precursor like labdadienyl diphosphate is not fully detailed in the provided search results, it is understood that enzymes like CYPs play a significant role in these downstream steps. ontosight.aimdpi.comresearchgate.net The presence of an aldehyde functionality at the junction of the B/C fused ring and a hydroxyl group with a trans configuration in the seven-membered C ring of this compound indicates specific enzymatic transformations involving oxidation and potentially rearrangement or cleavage events. acs.org Studies on the synthesis of Galanal A and B from (+)-sclareolide, a related labdane diterpene, have explored chemical strategies that mimic potential biosynthetic steps, including cyclization to form the seven-membered ring and oxidation reactions. acs.orgnih.govscite.aiacs.orgresearchgate.net

Evidence for Common Biosynthetic Pathways with Coexisting Metabolites

The co-occurrence of Galanal A and this compound with other labdane-type diterpenoids such as labdadienedial, miogadial, and miogatrial in Alpinia galanga strongly suggests that these compounds share a common biosynthetic origin from labdadienyl diphosphate. acs.org Labdadienedial, miogadial, and miogatrial are considered secondary metabolites that also result from labdadienyl diphosphate through processes involving double bond migration and oxidation. acs.org

Chemical Synthesis of Galanal B and Analogues

Early Synthetic Challenges and Strategic Considerations

The galanal motif presents notable synthetic challenges. Its structure includes a labdane-type AB six-membered rings and a seven-membered C ring. acs.org A key complexity lies in the C ring, which bears an unsaturated aldehyde and a secondary hydroxyl group in a trans configuration. acs.org Furthermore, the positioning of the aldehyde functionality at the junction of the trans B/C fused ring adds another layer of difficulty in planning synthetic strategies. acs.org These structural features necessitate precise control over stereochemistry and regiochemistry during the synthesis.

Total Synthesis Approaches

Several approaches have been developed for the total synthesis of galanal B, utilizing different starting materials and key reactions to assemble the complex diterpene skeleton.

Synthesis from (+)-Sclareolide: Key Steps (e.g., Wittig Reaction, Titanocene-Mediated Radical Cyclization)

The first chemical synthesis of galanal A and B was achieved starting from commercially available (+)-sclareolide. acs.orgresearchgate.netscite.ainih.govacs.org This route is described as concise and highly efficient. acs.orgscite.ainih.gov Key transformations in this synthesis include a Wittig reaction and a titanocene-mediated radical cyclization. acs.orgresearchgate.netscite.ainih.govacs.orgugr.es The titanocene(III)-mediated cyclization is utilized for the construction of the all-carbon quaternary center at the junction of the B and C rings. nih.govacs.orgacs.orgacs.org Specifically, a Ti(III)-mediated semisynthesis from (+)-sclareolide has been reported, involving the radical opening of an epoxynitrile intermediate with Cp₂TiCl. ugr.es This leads to a tertiary radical intermediate, and subsequent cyclization and functionalizations yield galanal A and B. ugr.es

Synthesis from Geraniol (B1671447): Chiral Lewis Acid/Brønsted Acid Mediated Polyene Cyclization and Stereoselective Construction

The first total synthesis of galanal A and B was accomplished starting from naturally occurring geraniol. researchgate.netnih.govacs.orgacs.orgacs.orgresearchgate.netmolaid.comairitilibrary.com This approach highlights the power of controlled cyclization cascades. Key steps in this synthesis involve the use of a Lewis acid assisted chiral Brønsted acid (chiral LBA)-mediated cationic polyene cyclization. researchgate.netnih.govacs.orgacs.orgacs.orgairitilibrary.comresearchgate.net This cyclization is crucial for the asymmetric assembly of the A and B rings. nih.govacs.orgacs.orgacs.orgairitilibrary.com Following the polyene cyclization, a titanocene-mediated radical cyclization is employed for the construction of the all-carbon quaternary center at the junction of the B and C rings. nih.govacs.orgacs.orgacs.orgairitilibrary.com The synthesis from geraniol has been reported to be completed in 17 steps. acs.orgacs.org The cationic polycyclization of a diene substrate synthesized from geraniol was subjected to various conditions, with treatment using chlorosulfonic acid at -78 °C followed by methyl ether cleavage yielding a key intermediate in 58% yield over two steps under specific conditions. acs.org

Biomimetic Synthesis Principles in this compound Production

Biomimetic synthesis strategies have provided inspiration for the chemical synthesis of this compound. The natural biosynthetic pathway of labdane-type diterpenoids is understood to originate from the protonation-initiated cyclization of (E,E,E)-geranylgeranyl diphosphate (B83284) catalyzed by diterpene cyclase. acs.orgacs.org This enzymatic process generates labdadienyl diphosphate, which is then further elaborated into diverse labdane-type diterpenoids. acs.org Based on this natural pathway, it was speculated that galanal A and B are downstream products of labdadienyl diphosphate. acs.orgacs.org The synthesis from geraniol explicitly utilizes a biomimetic strategy, employing cationic polycyclization to mimic the enzymatic cascade and assemble the AB rings. acs.orgresearchgate.netacs.orgresearchgate.netresearchgate.netnih.govthieme-connect.com This approach aligns with the Stork–Eschenmoser hypothesis, which rationalizes the stereoelectronic aspects of polyene cyclizations in generating polycyclic products with specific stereochemistry. researchgate.netthieme-connect.com

Mechanistic Investigations of Biological Activities of Galanal B

In Vitro Cellular Response Studies

In vitro studies provide valuable insights into the direct effects of Galanal B on various cell lines, elucidating its potential mechanisms of action at the cellular and molecular levels.

Modulation of Cell Proliferation in Cell Lines

This compound has demonstrated potent effects on modulating cell proliferation in cultured cell lines. Studies on human T lymphoma Jurkat cells showed that this compound, along with Galanal A, exhibited a significant cytotoxic effect, leading to the inhibition of cell proliferation. nih.gov

Another study investigating the effects of phytochemicals on Indoleamine 2,3-dioxygenase 1 (IDO1) activity found that galanal (referred to as galanal in this context, likely encompassing this compound or a related isomer/mixture) significantly suppressed IDO1 activity and attenuated L-kynurenine formation in a cell-based assay with an IC₅₀ value of 45 nM. plos.org While primarily focused on IDO1 inhibition, the suppression of L-kynurenine formation can indirectly impact cell proliferation, as IDO1 is involved in immunomodulation and its activity can influence cell growth in various diseases, including tumors. plos.org

Research on the ethanolic extract of Alpinia galanga, which contains this compound, has also shown cytotoxic activity and inhibition of cell proliferation in human breast carcinoma MCF-7 cells in a concentration- and time-dependent manner. nih.gov The IC₅₀ values for the ethanolic extract against MCF-7 cells were reported as 400.0 ± 11.7 µg/ml after 48 hours and 170.0 ± 5.9 µg/ml after 72 hours. nih.gov

Induction of Apoptotic Pathways and Associated Molecular Events

A significant aspect of this compound's biological activity is its ability to induce apoptosis, a programmed cell death process. Investigations have delved into the specific molecular events triggered by this compound that lead to apoptotic cell death.

Apoptosis is often characterized by DNA fragmentation and the activation of caspases, a family of cysteine proteases that play crucial roles in executing the apoptotic program. abeomics.com Studies on human T lymphoma Jurkat cells treated with galanals (including this compound) revealed the induction of apoptotic cell death marked by DNA fragmentation and caspase-3 activation. nih.gov This suggests that this compound triggers the caspase cascade, leading to the cleavage of cellular substrates and the characteristic laddering pattern of DNA fragmentation. abeomics.comnih.gov

Research on galangin (B1674397), another compound found in Alpinia galanga, has also shown the induction of DNA fragmentation and activation of caspases, including caspase-3, -8, and -9, in breast cancer cells, highlighting the potential for Alpinia galanga constituents to activate multiple caspase pathways. researchgate.net

The mitochondrial pathway is a major route for initiating apoptosis, often involving changes in mitochondrial transmembrane potential (ΔΨm) and the release of cytochrome c into the cytosol. mdpi.comfree.fr Cytochrome c release is a critical event that triggers the formation of the apoptosome, leading to caspase activation. free.frembopress.org

Studies on Jurkat cells treated with galanals indicated the involvement of the mitochondrial damage pathway in galanal-induced apoptosis. nih.gov Treatment with galanals induced mitochondrial transmembrane potential alterations and the release of cytochrome c. nih.gov This suggests that this compound affects mitochondrial integrity, leading to the efflux of pro-apoptotic factors like cytochrome c and subsequent caspase activation. mdpi.com

The balance between pro-apoptotic and anti-apoptotic proteins, particularly those belonging to the Bcl-2 family, is crucial in determining cell fate. nih.govnih.gov Anti-apoptotic proteins like Bcl-2 inhibit apoptosis, while pro-apoptotic proteins like Bax promote it. mdpi.comfrontiersin.org

Treatment of Jurkat cells with galanals resulted in the downregulation of the anti-apoptotic Bcl-2 protein and the enhancement of Bax expression. nih.gov This shift in the Bax/Bcl-2 ratio favors apoptosis by promoting mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors. nih.govfrontiersin.org

Interference with Cellular Signaling Pathways (e.g., NF-κB, IFN-γ)

Beyond directly impacting cell viability and apoptosis, this compound has been shown to interfere with key cellular signaling pathways involved in inflammation and immune responses.

Research investigating the effect of galanal on IDO1 activity revealed that it interfered with the transcriptional function of the nuclear factor-κB (NF-κB) and the interferon-γ (IFN-γ) signaling pathways. plos.org NF-κB is a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation, immunity, and cell survival. cellsignal.comwikipedia.org The IFN-γ signaling pathway, primarily mediated through the JAK/STAT pathway, is crucial for immune responses and the induction of interferon-stimulated genes. nih.govfrontiersin.org

Specifically, galanal was found to inhibit the expression of IDO1 mRNA induced by the NF-κB-dependent pathway. plos.org It was also suggested that galanal could inhibit the expression of IDO1 mRNA induced by the IFN-γ-dependent pathway, downregulating the phosphorylation of STAT1. plos.orgresearchgate.net Interference with these pathways by this compound may contribute to its observed biological effects, including its impact on immune responses and potentially on the tumor microenvironment. plos.orgjapsonline.com

Enzyme Activity Modulation: Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition Kinetics

This compound has been identified as a potent inhibitor of Indoleamine 2,3-Dioxygenase 1 (IDO1), a key enzyme involved in the kynurenine (B1673888) pathway of tryptophan metabolism. IDO1 plays a significant role in immune regulation, and its aberrant activity is associated with various diseases, including cancer and inflammatory disorders. researchgate.netnih.govplos.orgresearchgate.net

Kinetic studies have characterized the nature of IDO1 inhibition by this compound. Analysis using Michaelis-Menten and Lineweaver-Burk plots revealed that this compound acts as a competitive inhibitor of human recombinant IDO1. researchgate.netnih.govplos.orgresearchgate.net This indicates that this compound competes with the natural substrate, L-tryptophan, for binding to the active site of the enzyme. researchgate.netnih.govplos.org

Quantitative assessment of the inhibitory strength of this compound against IDO1 has been performed. In an enzymatic assay using purified recombinant human IDO1, this compound demonstrated an IC₅₀ value of 7.7 µM. researchgate.netnih.govplos.orgresearchgate.net Furthermore, in a cell-based assay, the inhibitory effect was observed at a lower concentration, with an IC₅₀ value of 45 nM. researchgate.netnih.govplos.org

Kinetic parameters from enzymatic studies further support the competitive inhibition mechanism. While this compound caused a slight reduction in the maximum reaction velocity (Vmax), it had a more pronounced effect on the apparent Michaelis constant (Km). researchgate.netnih.govplos.orgresearchgate.net Specifically, in the presence of this compound, the apparent Km for L-tryptophan increased, which is characteristic of competitive inhibition. researchgate.netnih.govplos.orgresearchgate.net

Table 1: IDO1 Inhibition by this compound

Assay TypeEnzyme SourceInhibition TypeIC₅₀ Value
Enzymatic AssayRecombinant Human IDO1Competitive7.7 µM
Cell-Based AssayHuman IDO1-overexpressed cellsCompetitive45 nM

Antimicrobial Mechanism of Action at the Cellular Level

Investigations into the antimicrobial properties of Alpinia galanga extracts, which contain diterpenes like this compound, have provided insights into the potential cellular mechanisms of action. While studies specifically on the antimicrobial mechanism of isolated this compound are less detailed than those on IDO1 inhibition, research on the essential oil and extracts of A. galanga suggests that membrane disruption plays a significant role. esaunggul.ac.idresearchgate.net

Studies on Alpinia galanga essential oil have indicated that its antibacterial action is likely a result of modifications to the bacterial cell membrane, leading to a disruption of membrane permeability. esaunggul.ac.id This disruption can cause damage to both the outer and inner bacterial membranes and lead to the coagulation of cytoplasmic contents. esaunggul.ac.id The release of intracellular materials, including nucleic acids, has also been observed, further supporting membrane damage as a primary mechanism. esaunggul.ac.id

Research on Alpinia galanga flower extracts has also shown that active compounds can significantly influence bacterial morphology and compromise the integrity of the bacterial cell membrane. researchgate.net Furthermore, analysis of protein expression in bacteria treated with these extracts suggests that compounds may inhibit the synthesis of proteins crucial for cell wall and membrane formation. researchgate.net This indicates a potential mechanism involving the disruption of cell envelope biosynthesis in addition to direct membrane damage.

These findings align with general mechanisms observed for other plant-derived antimicrobial compounds, such as polyphenols and terpenes, which are known to interact with and disrupt microbial cell membranes, inhibit essential enzymes, and interfere with cellular metabolic pathways. mdpi.comvinmec.com While further studies are needed to specifically attribute these effects solely to this compound, the evidence from Alpinia galanga extracts rich in such compounds strongly suggests that bacterial cell membrane and cell wall alterations are key aspects of its antimicrobial mechanism at the cellular level.

Table 2: Proposed Antimicrobial Cellular Mechanisms of this compound (Based on Alpinia galanga Extract Studies)

Proposed MechanismCellular Target(s)Observed Effects
Membrane DisruptionBacterial Cell Membrane (Inner & Outer)Altered permeability, membrane damage, cytoplasm coagulation, release of intracellular contents
Inhibition of Cell Envelope SynthesisCell Wall and Membrane ProteinsReduced expression of synthesis-related proteins

Analytical Methodologies for Research Scale Quantification and Detection of Galanal B

Chromatographic Techniques for Purity and Quantification

Chromatographic methods are fundamental for separating Galanal B from other compounds in a sample, allowing for its purification and subsequent quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of this compound. researchgate.netresearchgate.netnih.govsemanticscholar.org It allows for the separation of this compound from other constituents in plant extracts, such as those from Zingiber species. researchgate.netresearchgate.net Reverse phase HPLC systems, often utilizing gradient solvent systems like water and acetonitrile, are commonly employed. researchgate.netresearchgate.net Detection of this compound in HPLC is typically achieved using UV-Vis detectors, often at wavelengths around 230 nm, although the specific optimal wavelength may vary depending on the compound's chromophores and the matrix. researchgate.net HPLC methods have been developed and validated for the simultaneous detection of various pungent constituents from ginger, including compounds found alongside this compound, within a reasonable run time. researchgate.netresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC)

UPLC, a more recent evolution of HPLC, offers enhanced separation efficiency and speed due to smaller particle size columns and higher operating pressures. While specific details on UPLC solely for this compound are less prevalent in the provided results, UPLC is a powerful tool for complex mixture analysis and would be applicable for this compound research, potentially integrated with detection methods like UV-Vis or mass spectrometry for quicker and more sensitive analysis. A method combining microwave-assisted extraction with UHPLC-UV has been reported for the analysis of other compounds, highlighting the potential of UPLC coupled with UV detection for efficient analysis of plant constituents. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is another chromatographic technique that has been reported for the analysis of compounds found in the same botanical sources as this compound. researchgate.netresearchgate.net HPTLC methods can be validated for the estimation of compounds in plant extracts with high precision. researchgate.netresearchgate.net While the provided information specifically mentions HPTLC for the estimation of 6-gingerol, it indicates the applicability of this technique for analyzing constituents in Zingiber species, suggesting its potential use for this compound analysis, particularly for screening or semi-quantitative purposes in research settings. researchgate.netresearchgate.net

Integration with Mass Spectrometry for Trace Analysis and Confirmation

Mass spectrometry (MS) is a powerful tool for the unequivocal identification and trace analysis of this compound, often coupled with chromatographic techniques like HPLC or GC. nii.ac.jpscite.aiug.edu.gh Liquid chromatography-mass spectrometry (LC-MS) has been used to determine the physico-chemical properties of compounds isolated from plants that also contain this compound. nii.ac.jp Gas chromatography-mass spectrometry (GC-MS) has also been employed in the analysis of essential oils from plants containing this compound, allowing for the determination of chemical compositions. scite.aiug.edu.ghacgpubs.orgresearchgate.net The integration of chromatography with MS provides high sensitivity and selectivity, crucial for confirming the presence of this compound in complex matrices and for quantifying it at low concentrations. High-resolution mass spectrometry (HR-MS) can provide accurate mass measurements, aiding in the confirmation of the compound's elemental composition. ug.edu.gh

Spectrophotometric Methods for Detection in Research Contexts

Spectrophotometry, particularly UV-Vis spectrophotometry, is utilized for the detection of compounds that absorb light in the UV-Vis range. This compound, possessing aldehyde functional groups and being a diterpene, would likely exhibit UV absorption, making spectrophotometric detection feasible, especially when coupled with chromatographic separation. UV absorption spectra of active compounds obtained from HPLC units have been used in research. nii.ac.jp Spectrophotometry at specific wavelengths (e.g., 256 nm, 295 nm, 220 nm, 235 nm, 250 nm, 292 nm) has been described for the analysis of compounds in Alpinia galanga, the source of this compound, indicating the utility of this method for detecting constituents in these extracts. google.com While direct spectrophotometric quantification of this compound in crude extracts might be challenging due to interference from other UV-absorbing compounds, it is a valuable detection method when combined with chromatographic separation or for analyzing purified samples. UV spectrophotometry is listed as a quality control method for Alpinia galanga. google.com

Validation Parameters for Analytical Methods (e.g., Sensitivity, Reproducibility, Accuracy)

Method validation is crucial to ensure the reliability and trustworthiness of analytical results for this compound quantification and detection. Key validation parameters include sensitivity, reproducibility (precision), and accuracy. researchgate.net Although the provided search results discuss method validation in the context of analyzing other compounds found alongside this compound, the principles and parameters are directly applicable. For instance, HPTLC methods for related compounds have been reported as validated for high precision. researchgate.netresearchgate.net Validation results for UHPLC-UV methods have included limits of detection (LOD) and average recoveries (accuracy). researchgate.net A green RP-HPTLC method for related compounds was found to be linear, accurate, precise, robust, and sensitive. researchgate.net Sensitivity is often assessed by determining the LOD and limit of quantification (LOQ), typically based on signal-to-noise ratios. researchgate.net Reproducibility (precision) is evaluated by analyzing replicate samples and determining the variability of the results, often expressed as relative standard deviation. Accuracy is assessed by analyzing samples with known concentrations (e.g., spiked samples) and calculating the percentage recovery. Linearity, range, and robustness are other important parameters considered during method validation to ensure the method is suitable for its intended purpose across a range of concentrations and under normal variations in laboratory conditions. researchgate.net

Future Research Directions and Basic Science Translational Potential

Deeper Elucidation of Biosynthetic Enzymes and Genetic Pathways

Understanding the natural biosynthetic pathway of Galanal B is a critical area for future research. Diterpenoids, including compounds found in plants like Alpinia galanga, are synthesized through complex enzymatic cascades aimspress.comresearchgate.netnih.govnih.govnih.gov. Elucidating the specific enzymes involved in the formation of the this compound scaffold and its subsequent modifications is essential. This involves identifying the genes encoding these enzymes, characterizing their functions, and understanding their regulation. Research approaches could include genomic and transcriptomic analysis of this compound-producing organisms, enzyme assays, and genetic manipulation techniques. Such studies would not only shed light on the natural production of this compound but also open avenues for metabolic engineering to enhance its yield or produce novel analogues through synthetic biology mdpi.com. Insights gained from studying the biosynthesis of other diterpenoids and natural products, where biosynthetic gene clusters (BGCs) and gene-enzyme relationships have been explored, can inform these investigations nih.govplos.orgmdpi.comnih.gov.

Identification of Novel Molecular Targets and Detailed Mechanistic Pathways

While preliminary studies suggest potential biological activities for this compound, a detailed understanding of its molecular targets and the cellular and biochemical pathways it influences is necessary ontosight.ai. Future research should employ a range of techniques, including target identification assays, proteomics, metabolomics, and cell-based studies, to pinpoint the specific proteins or molecules with which this compound interacts. Investigating the downstream effects of these interactions will help delineate the complete mechanistic pathways responsible for its observed activities, such as anti-inflammatory, antimicrobial, or anticancer effects ontosight.ai. Drawing parallels from studies on structurally related compounds from Alpinia galanga, such as galangin (B1674397) and its interactions with targets like TRPV1, NF-κB, COX-2, and TNF-α, could provide valuable starting points for identifying potential targets of this compound epain.orgnih.gov. Network pharmacology approaches, which have been applied to study the complex effects of natural product extracts, could also be valuable in deciphering the multi-target potential of this compound mdpi.com. A thorough understanding of these mechanisms is vital for rational drug design and predicting potential therapeutic applications and off-target effects.

Development of Chemoenzymatic Synthesis Strategies for Analogues

Exploration of this compound's Role within Broader Diterpenoid Chemodiversity

This compound belongs to the diverse class of diterpenoids, which exhibit a wide array of structures and biological functions nih.gov. Future research should explore the position of this compound within the broader context of diterpenoid chemodiversity, particularly within its natural sources like Alpinia galanga, which is known for its rich phytochemical composition aimspress.comresearchgate.netnih.gov. Investigating the co-occurrence of this compound with other diterpenoids and natural products in these sources could provide insights into potential synergistic or antagonistic effects. Furthermore, comparative studies of the biosynthetic pathways and biological activities of this compound and related diterpenoids could reveal evolutionary relationships and functional specialization within this compound class. Understanding the ecological role of this compound in its natural environment, such as its potential involvement in plant defense or signaling, would also contribute to a more complete picture of its significance nih.gov. This exploration of chemodiversity can uncover novel compounds with interesting properties and inform the sustainable utilization of natural resources.

Methodological Advancements in High-Throughput Screening for Related Compounds

High-throughput screening (HTS) is a powerful tool for accelerating the discovery of bioactive compounds by rapidly testing large libraries against specific biological targets or phenotypic assays researchgate.netbmglabtech.comnih.govwikipedia.org. Future research should leverage and advance HTS methodologies to identify novel compounds structurally related to this compound with enhanced or distinct biological activities. This involves developing robust and miniaturized assays relevant to the potential therapeutic applications of this compound, such as anti-inflammatory, antimicrobial, or anticancer screens ontosight.aigoogle.com. Implementing advanced automation, data analysis, and artificial intelligence in HTS workflows can increase efficiency and the likelihood of identifying promising hits researchgate.netbmglabtech.comnih.govwikipedia.org. Screening libraries of synthetic or semi-synthetic this compound analogues, as well as extracts from natural sources known to produce similar diterpenoids, using advanced HTS platforms can drive the discovery of next-generation therapeutic leads. Scientists are already employing HTS to understand the structure-activity relationship of this compound, highlighting the relevance of this approach for future studies ontosight.ai.

Q & A

Q. How can researchers assess the inhibitory activity of Galanal B on indoleamine 2,3-dioxygenase 1 (IDO1) in vitro?

Methodological Answer: To evaluate IDO1 inhibition, use IFN-γ-stimulated THP-1 cells treated with varying concentrations of this compound (e.g., 0–5 µM). Measure kynurenine (Kyn) levels via high-performance liquid chromatography (HPLC) or spectrophotometry. Concurrently, analyze IDO1 and GAPDH gene expression using quantitative PCR (qPCR) and assess p-STAT1 protein levels via Western blot. Increased Kyn levels at higher this compound concentrations may suggest paradoxical effects, necessitating validation with enzyme activity assays (e.g., recombinant IDO1) to distinguish direct inhibition from cellular feedback mechanisms .

Q. What in silico approaches are suitable for predicting this compound’s interaction with TNF-α?

Methodological Answer: Perform molecular docking simulations using software like AutoDock Vina to calculate binding free energies between this compound and the TNF-α receptor. Compare results with controls (e.g., 2AZ5 inhibitor). Validate predictions using QikProp to analyze ADME/T properties, including molecular weight, logP, hydrogen bond donors/acceptors, and gut permeability. For example, this compound’s binding energy (-56.664 kcal/mol) and compliance with Lipinski’s rules (MW = 308.46, logP = 2.427) support its potential as a TNF-α inhibitor .

Q. Table 1: In Silico Binding Energies of this compound and Controls

CompoundBinding Energy (kcal/mol)
This compound-56.664
2AZ5 (Control)-56.000
Galanal A-53.479

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s reported IDO1 inhibition and observed increases in Kyn levels?

Methodological Answer: The apparent contradiction may arise from experimental design differences. For example:

  • Time-dependent effects : Measure Kyn at multiple time points; IDO1 inhibition might occur transiently before compensatory pathways activate.
  • Off-target effects : Use siRNA knockdown of IDO1 to isolate this compound’s specific effects.
  • Cellular vs. enzymatic assays : Compare results from cell-based assays (e.g., THP-1) with recombinant IDO1 enzyme activity tests.
    Document conditions rigorously (e.g., IFN-γ concentration, cell viability) to identify confounding variables .

Q. How can in silico predictions of this compound’s drug-like properties be validated experimentally?

Methodological Answer:

  • Solubility : Perform shake-flask experiments to measure aqueous solubility, comparing results with QikProp predictions (-3.23 logS).
  • Permeability : Use Caco-2 cell monolayers to assess gut-blood permeability (predicted: 1050 nm/sec).
  • Metabolic stability : Conduct liver microsome assays to identify metabolites (predicted: 4 metabolites).
    Discrepancies between in silico and experimental data may require re-optimization of computational models or structural analogs .

Q. What methodologies confirm this compound’s antifungal and cytotoxic activity?

Methodological Answer:

  • Antifungal assays : Determine minimum inhibitory concentrations (MIC) against Candida spp. using broth microdilution.
  • Cytotoxicity : Evaluate cell viability via MTT assays in cancer cell lines (e.g., HeLa), comparing this compound’s IC50 with controls.
  • Mechanistic studies : Use flow cytometry to assess apoptosis (Annexin V/PI staining) and reactive oxygen species (ROS) generation. Cite structural analogs (e.g., Galanal A) to contextualize structure-activity relationships .

Methodological Considerations for Reproducibility

  • Ethical reporting : Maintain detailed lab notebooks documenting reagent batches, instrument calibration, and statistical methods (e.g., ANOVA for dose-response curves) .
  • Data transparency : Publish full experimental protocols (e.g., PCR cycling conditions, HPLC gradients) in supplementary materials to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.